![molecular formula C15H16O3 B12528590 (1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol CAS No. 831226-71-2](/img/structure/B12528590.png)
(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol is an organic compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often involve the use of solvents and ligands to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and benzyl protection processes, followed by purification techniques such as column chromatography to ensure high purity and yield. The choice of solvents and ligands is crucial to minimize environmental impact and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, leading to changes in gene expression or enzyme activity. These interactions can result in various biological effects, such as antimicrobial or antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzyloxy-substituted phenyl derivatives and ethane-1,2-diol derivatives. Examples include:
- 1-Benzyloxy-2-iodo-4-tert-octylbenzene
- 1-Benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene
Uniqueness
(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol is unique due to its specific stereochemistry and the presence of both benzyloxy and ethane-1,2-diol moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
831226-71-2 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
(1R)-1-(4-phenylmethoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C15H16O3/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-17H,10-11H2/t15-/m0/s1 |
Clave InChI |
IPJRVDSMSHGBDL-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CO)O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


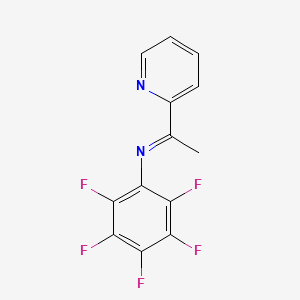
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)

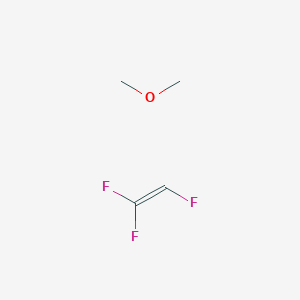
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
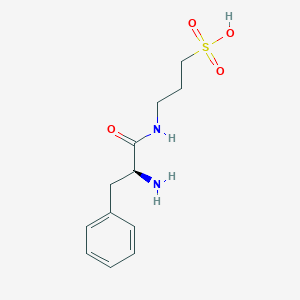
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)
![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
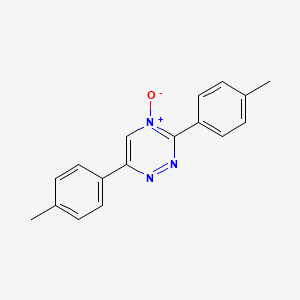
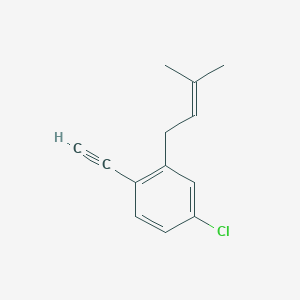
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)

